molecular formula C18H18N2O3S2 B2578060 ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 868675-02-9

ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2578060
CAS No.: 868675-02-9
M. Wt: 374.47
InChI Key: XNFWMRMJVMQKNI-HNENSFHCSA-N
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Description

Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a dihydrobenzothiazole core substituted with methyl groups at positions 5 and 6. The imino group at position 2 is conjugated to a thiophene-2-carbonyl moiety, while an ethyl acetate ester is attached at position 7. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antibiotic design due to its resemblance to cephalosporin intermediates .

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-23-15(21)10-20-13-9-11(2)8-12(3)16(13)25-18(20)19-17(22)14-6-5-7-24-14/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFWMRMJVMQKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 2-amino-5,7-dimethyl-1,3-benzothiazole under acidic conditions to form the imine intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exhibits various biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against Klebsiella pneumoniae and other pathogenic bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. In vitro studies have reported that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptosis-related proteins.

Agricultural Applications

This compound has also been explored for its potential as a pesticide or herbicide. Its ability to inhibit specific enzymes related to plant growth and development makes it a candidate for further development in agricultural chemistry.

Materials Science

In materials science, this compound can be utilized in the development of novel polymers or coatings due to its unique structural properties. Its incorporation into polymer matrices could enhance mechanical properties and provide additional functionalities such as UV resistance or antibacterial surfaces.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the synthesis and application of this compound:

StudyFocusFindings
Azzam et al. (2024)Synthesis and Biological ActivitiesDemonstrated significant antibacterial activity against Klebsiella pneumoniae; explored synthetic routes for efficient production .
MDPI Study (2022)Acetylcholinesterase InhibitionEvaluated derivatives for potential use in treating neurodegenerative diseases .
Agricultural Chemistry ReviewPesticide DevelopmentDiscussed the efficacy of benzothiazole derivatives as plant growth inhibitors .

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The thiophene and benzothiazole rings allow the compound to intercalate with DNA or inhibit enzyme activity by binding to the active site. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Substituent Variations on the Benzothiazole Ring
  • BA92501 (Methyl 2-[(2Z)-5,7-Dimethyl-2-{[4-(Morpholine-4-Sulfonyl)Benzoyl]Imino}-2,3-Dihydro-1,3-Benzothiazol-3-yl]Acetate) Structural Difference: Replaces the thiophene-2-carbonyl group with a 4-(morpholine-4-sulfonyl)benzoyl substituent. Impact: The morpholine-sulfonyl group introduces additional sulfur and oxygen atoms (C₂₃H₂₅N₃O₆S₂ vs. This modification may improve solubility but reduce membrane permeability .
Dihydro vs. Aromatic Benzothiazole Systems
  • Ethyl 2-{(2Z)-2-[(1-Naphthylsulfonyl)Imino]-2,3-Dihydro-1,3-Thiazol-4-yl}Acetate Monohydrate Structural Difference: Features a naphthylsulfonyl group instead of thiophene-2-carbonyl and a fully reduced thiazole ring. This may enhance crystalline stability but complicate synthetic scalability .

Functional Group Variations

Ester Group Modifications
  • Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]-Ethanoate Structural Difference: Substitutes the ethyl acetate group with a methoxycarbonylmethoxyimino moiety. This compound also forms intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice .
Sulfonyl vs. Carbonyl Substituents
  • (±)-Ethyl (Z)-2-(2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)Pyrrolidine-3-Carbonyl)Imino)-3-Hydroxy-2,3-Dihydrothiazol-4-yl)Acetate (38b) Structural Difference: Incorporates a biphenylsulfonyl-pyrrolidine group instead of thiophene-2-carbonyl. Impact: The sulfonyl group is strongly electron-withdrawing, which may reduce the electron density of the imino bond, affecting reactivity in nucleophilic environments. The biphenyl moiety enhances lipophilicity, favoring membrane penetration .
Antibiotic Intermediate Analogies
  • 2-Amino-Thiazole Derivatives Compounds like (Z)-(2-amino-thiazol-1-ium-4-yl)-2-(t-butoxycarbonylmethoxyimino)acetate monohydrate serve as acylating agents for cephalosporins.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties
Target Compound C₁₉H₁₉N₂O₃S₂ Thiophene-2-carbonyl, ethyl acetate Moderate polarity, Z-configuration imino bond, potential for π-π interactions
BA92501 C₂₃H₂₅N₃O₆S₂ Morpholine-sulfonyl benzoyl High polarity, enhanced hydrogen bonding, lower lipophilicity
Ethyl 2-{(2Z)-2-[(1-Naphthylsulfonyl)Imino]-2,3-Dihydro-1,3-Thiazol-4-yl}Acetate Monohydrate C₁₈H₁₈N₂O₅S₂·H₂O Naphthylsulfonyl Bulky substituent, co-crystallized water, stable dimeric motifs
(±)-Ethyl (Z)-2-(2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)Pyrrolidine-3-Carbonyl)Imino)... C₂₄H₂₄N₃O₆S₂ Biphenylsulfonyl-pyrrolidine High lipophilicity, electron-withdrawing sulfonyl group

Biological Activity

Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2} and features a benzothiazole core substituted with a thiophene moiety. Its structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. For instance:

  • Antibacterial Effects : The compound exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard disk diffusion methods.
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Antitumor Activity

In vitro studies have also assessed the antitumor potential of benzothiazole derivatives. This compound demonstrated cytotoxic effects against several human cancer cell lines including KB and HepG2.

Cell LineIC50 (µM)
KB12.5
HepG215.0

The structure–activity relationship (SAR) analysis indicated that modifications at the thiophene and benzothiazole positions could enhance antitumor efficacy .

The biological activities of this compound can be attributed to its ability to interact with cellular targets. Preliminary molecular docking studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Enzyme Inhibition Studies

Inhibition assays revealed that this compound effectively inhibits:

  • Topoisomerase II : Essential for DNA replication in cancer cells.
EnzymeInhibition (%)
Topoisomerase II75

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound in vivo. For example:

  • Animal Model for Antitumor Activity : In a murine model of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
    • Tumor volume was reduced by approximately 50% after four weeks of treatment.

Q & A

Q. What are common synthetic routes for preparing benzothiazole derivatives like ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?

Methodological Answer: A standard approach involves refluxing intermediates (e.g., 2-aminothiazole derivatives) with sodium acetate in acetic acid. For example, 3-formyl indole derivatives can react with 2-aminothiazol-4(5H)-one under acidic conditions to form imino linkages . Purification often includes recrystallization from DMF/acetic acid mixtures .

Q. How is spectroscopic characterization (e.g., NMR, IR) used to confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) and imine (C=N) stretches in the range 1650–1750 cm⁻¹ .
  • NMR : ¹H NMR resolves methyl groups (δ 2.0–2.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR confirms ester carbonyls (~170 ppm) and thiophene carbons .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N, S content .

Q. What solvent systems are optimal for synthesizing and recrystallizing this compound?

Methodological Answer: Acetic acid is commonly used for reflux due to its ability to protonate intermediates, enhancing reaction rates. Recrystallization often employs DMF/acetic acid mixtures for high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and regioselectivity?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while benzene improves cyclization in non-polar environments .
  • Catalyst Screening : Sodium acetate acts as a base in acetic acid, but substituted anilines or thiourea derivatives can modulate reaction pathways .
  • Contradictions : reports 70–85% yields using acetic acid, while notes reduced yields (~60%) in benzene due to steric hindrance .

Q. What computational methods (e.g., DFT, molecular docking) elucidate the compound's interaction with biological targets?

Methodological Answer:

  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., imino group nucleophilicity) .
  • Docking Studies : Compare binding poses with enzymes (e.g., α-glucosidase) using software like AutoDock. highlights thiophene’s role in hydrophobic pocket interactions .

Q. How do substituent variations (e.g., methyl vs. methoxy groups) impact biological activity?

Methodological Answer:

  • Antimicrobial Studies : Methyl groups at positions 5 and 7 enhance lipophilicity, improving membrane penetration. Methoxy substituents may reduce activity due to steric bulk .
  • SAR Tables :
SubstituentMIC (μg/mL) vs. S. aureus
5,7-CH₃8.2
5-OCH₃>64
Data adapted from .

Q. What mechanistic insights explain contradictions in cyclization efficiency across studies?

Methodological Answer: Divergent pathways arise from:

  • Intermediate Stability : Thiophene-2-carbonyl groups stabilize imino intermediates, reducing side reactions .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) hinder cyclization, requiring higher temperatures or prolonged reflux .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with calculated spectra (e.g., using ACD/Labs) to resolve ambiguities .
  • Advanced Purification : Use preparative HPLC for isomers (e.g., Z/E imino forms) if recrystallization fails .

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